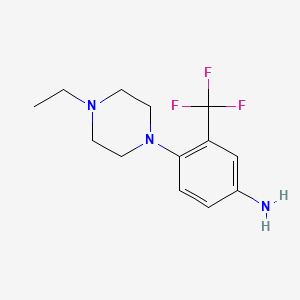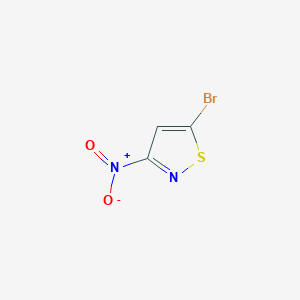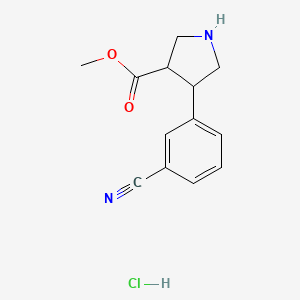![molecular formula C12H17NO4S B11723729 (2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11723729.png)
(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid is an organic compound with a specific stereochemistry at the second carbon atom, denoted by the (2S) configuration This compound features a methanesulfonamido group attached to a propanoic acid backbone, with a 4-ethylphenyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzenesulfonyl chloride and (S)-alanine.
Formation of the Sulfonamide: The 4-ethylbenzenesulfonyl chloride reacts with (S)-alanine in the presence of a base like triethylamine to form the sulfonamide intermediate.
Acidification: The intermediate is then acidified to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Employing crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion to amines or alcohols.
Substitution: Halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The aromatic ring may also participate in π-π interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[N-(4-methylphenyl)methanesulfonamido]propanoic acid
- (2S)-2-[N-(4-chlorophenyl)methanesulfonamido]propanoic acid
- (2S)-2-[N-(4-bromophenyl)methanesulfonamido]propanoic acid
Uniqueness
(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid is unique due to the presence of the 4-ethyl substituent on the aromatic ring, which can influence its steric and electronic properties. This can result in different reactivity and interaction profiles compared to its methyl, chloro, or bromo analogs.
Propriétés
Formule moléculaire |
C12H17NO4S |
|---|---|
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
(2S)-2-(4-ethyl-N-methylsulfonylanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-4-10-5-7-11(8-6-10)13(18(3,16)17)9(2)12(14)15/h5-9H,4H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Clé InChI |
RSXCSSQWKDLMMF-VIFPVBQESA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)N([C@@H](C)C(=O)O)S(=O)(=O)C |
SMILES canonique |
CCC1=CC=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)
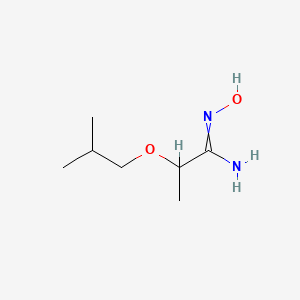
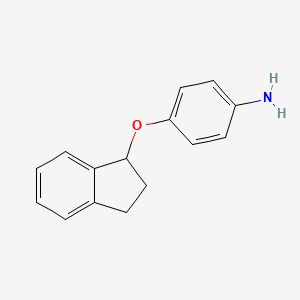
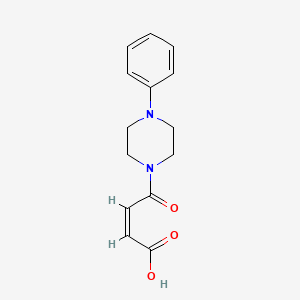
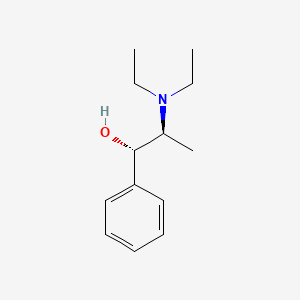
![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)

